Alanylphenylalanine

Catalog No.
S517820
CAS No.
3061-90-3
M.F
C12H16N2O3
M. Wt
236.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alanylphenylalanine

CAS Number

3061-90-3

Product Name

Alanylphenylalanine

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

InChI

InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10-/m0/s1

InChI Key

OMNVYXHOSHNURL-WPRPVWTQSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Ala-Phe, alanylphenylalanine, alanylphenylalanine, (beta-Ala)-isomer, alanylphenylalanine, (DL-PheAla)-isomer, L-alanyl-L-phenylalanine

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N

The exact mass of the compound Alanylphenylalanine is 236.1161 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Alanylphenylalanine (Ala-Phe), CAS 3061-90-3, is a synthetic or endogenous dipeptide composed of L-alanine and L-phenylalanine. In industrial and laboratory procurement, it is primarily valued as a highly soluble, stable delivery vehicle for phenylalanine in bioprocessing, cell culture media, and parenteral nutrition. Beyond its nutritional and metabolic utility, Ala-Phe serves as a critical benchmark substrate for studying mammalian proton-coupled oligopeptide transporters (such as PEPT1 and PEPT2) and as a specialized ligand in the synthesis of metal-coordinated antineoplastic agents . Its defined sequence and physicochemical properties make it a superior choice over free amino acid mixtures for high-concentration formulations .

Substituting Alanylphenylalanine with a physical mixture of free L-alanine and L-phenylalanine fails in practical applications due to the notoriously poor aqueous solubility of free L-phenylalanine (~27 mg/mL), which leads to precipitation in concentrated media . Furthermore, substituting Ala-Phe with its reverse-sequence isomer, Phenylalanylalanine (Phe-Ala), fundamentally alters the molecule's N-terminal and C-terminal sterics. This sequence reversal drastically changes its binding conformation and affinity for the intestinal PEPT1 transporter, as well as its susceptibility to specific aminopeptidases, rendering the isomers non-interchangeable in pharmacokinetic assays and enzymatic studies [1].

Enhanced Aqueous Solubility for High-Concentration Media Formulation

Free L-phenylalanine exhibits limited aqueous solubility, restricting its use in concentrated cell culture media and liquid nutritional formulations. Procuring the dipeptide Alanylphenylalanine (Ala-Phe) overcomes this bottleneck. Ala-Phe demonstrates an aqueous solubility of approximately 100 mg/mL (423 mM) . This is nearly four times higher than the solubility of free L-phenylalanine (~27 mg/mL at 25°C) [1]. This enhanced solubility allows for the formulation of highly concentrated, stable phenylalanine delivery systems without the risk of crystallization or precipitation during storage.

Evidence DimensionAqueous solubility limit
Target Compound Data~100 mg/mL (Ala-Phe)
Comparator Or Baseline~27 mg/mL (Free L-Phenylalanine)
Quantified Difference~3.7-fold increase in aqueous solubility
ConditionsAqueous solution at room temperature

Enables the manufacturing of highly concentrated liquid media and nutritional formulations without the risk of phenylalanine precipitation.

Sequence-Specific Affinity for PEPT1 Transporter Assays

In pharmacokinetic and drug delivery research, the human oligopeptide transporter 1 (hPepT1) is a critical target. The sequence of the dipeptide strictly dictates transporter binding and translocation. Ala-Phe is a well-characterized, high-affinity natural substrate for hPepT1, interacting specifically with the E595 residue to facilitate transport[1]. In contrast, altering the sequence or using bulkier N-terminal residues significantly shifts the binding conformation, altering transport efficiency. This makes Ala-Phe a precise benchmark substrate for standardizing hPepT1 uptake assays compared to non-substrate peptides or inhibitors [1].

Evidence DimensionTransporter binding conformation and substrate activity
Target Compound DataInteracts with E595; acts as a transported substrate
Comparator Or BaselineInhibitors / non-substrate peptides (lack E595 interaction)
Quantified DifferenceDistinct substrate vs. inhibitor transport mechanism
ConditionshPepT1 binding models and in vitro uptake kinetic measurements

Essential for validating in vitro models of intestinal drug absorption and screening novel PEPT1-targeted prodrugs.

Precursor Suitability for Metal-Coordinated Therapeutics

Alanylphenylalanine serves as a specific ligand in the synthesis of metallo-pharmaceuticals. Research demonstrates that Ala-Phe forms highly stable coordination complexes with Au(III), which exhibit targeted DNA binding and inhibit tumor cell proliferation[1]. The specific steric bulk of the phenylalanine side chain, combined with the minimal interference from the alanine methyl group, makes Ala-Phe structurally optimal for these metal complexes compared to bulkier or more rigid dipeptides[1].

Evidence DimensionMetal complex formation and bioactivity
Target Compound DataForms stable, bioactive Au(III)-Ala-Phe complexes
Comparator Or BaselineUncoordinated dipeptide or free amino acids
Quantified DifferenceEnhanced DNA binding and tumor cell inhibition upon complexation
ConditionsAu(III) coordination chemistry and in vitro cell proliferation assays

Justifies the procurement of Ala-Phe as a specialized ligand for developing novel metal-based chemotherapeutics.

High-Concentration Cell Culture Media and Bioprocessing

Where free phenylalanine causes precipitation at high concentrations, Ala-Phe is the right choice to deliver stable, highly soluble phenylalanine for mammalian cell lines and advanced bioprocessing formulations .

Intestinal Transporter (PEPT1) Screening Assays

Where a reliable, standardized natural substrate is needed to evaluate the transport kinetics of novel prodrugs across epithelial membranes, Ala-Phe provides a well-characterized baseline for hPepT1 binding [1].

Metallo-Drug Synthesis and Coordination Chemistry

Where a specific dipeptide ligand is required to coordinate with Au(III) or other transition metals to synthesize DNA-targeting antineoplastic agents, Ala-Phe offers the ideal steric profile for stable complexation[2].

Dipeptide Separation and Analytical Standards

Where a defined sequence (Ala-Phe vs. Phe-Ala) is necessary to calibrate capillary electrophoresis, HPLC, or evaluate novel chiral selectors like β-cyclodextrin.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

236.11609238 Da

Monoisotopic Mass

236.11609238 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Ala-Phe

Dates

Last modified: 08-15-2023
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